6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol
Description
6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol is a pyrimidine derivative characterized by:
- Position 2: A piperidin-1-yl substituent, a bicyclic amine known for enhancing binding affinity to biological targets due to its hydrogen-bonding and hydrophobic interactions.
- Position 5: A branched 3-methylbutyl chain, contributing to lipophilicity and membrane permeability.
- Position 6: A methyl group, which may stabilize the pyrimidine ring and influence steric interactions.
This compound’s structural features align with pharmacophores observed in antimicrobial and immunomodulatory agents, as suggested by its pyrimidine core and substituent patterns .
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
4-methyl-5-(3-methylbutyl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H25N3O/c1-11(2)7-8-13-12(3)16-15(17-14(13)19)18-9-5-4-6-10-18/h11H,4-10H2,1-3H3,(H,16,17,19) |
InChI Key |
XMDFGCBEVHNCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCCCC2)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: While specific synthetic methods for this compound may vary, common approaches involve cyclization reactions. One example is the reaction of a suitable precursor with a piperidine derivative under appropriate conditions.
Industrial Production: Industrial-scale production methods typically rely on efficient synthetic routes, optimization, and scalability. Unfortunately, detailed industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. For instance
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For oxidation, oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Major Products: The products formed depend on the reaction type and substituents. Detailed studies are needed to identify specific major products.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic properties.
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Industry: Applications in dyes, pigments, or other specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are necessary to elucidate these pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent-Driven Activity Variations
Key structural analogs and their functional differences are summarized below:
Key Observations:
Piperidin-1-yl vs. Other Amine Substituents :
- The target compound’s piperidin-1-yl group at position 2 likely enhances target binding compared to morpholine or dialkylamine analogs (e.g., Compound B), as piperidine’s rigidity and nitrogen positioning improve receptor complementarity .
- In contrast, the patent compound () uses a piperidin-1-yl group in a benzozain scaffold for RORγ modulation, demonstrating the substituent’s versatility across therapeutic targets .
Branched Alkyl Chain at Position 5 :
- The 3-methylbutyl chain enhances lipophilicity (logP ~3.5), favoring membrane penetration. This contrasts with shorter chains (e.g., ethyl) in some analogs, which may reduce bioavailability .
Biological Activity
6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol is . Its structure includes a pyrimidine ring substituted with a hydroxyl group and a piperidine moiety, which significantly contributes to its biological activity. The presence of these functional groups enables the compound to engage in various biochemical interactions.
Research indicates that 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol acts primarily as an inhibitor of BCL6 , a transcriptional repressor implicated in lymphoid malignancies. By inhibiting BCL6, this compound may induce apoptosis in cancer cells, thereby showcasing its potential as an anti-cancer agent. The interaction with BCL6 is facilitated through specific binding, which can be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Biological Activity Overview
The biological activities of 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits BCL6, potentially leading to apoptosis in malignant cells. |
| Antiproliferative Effects | Demonstrates significant antiproliferative activity against various cancer cell lines. |
| Binding Affinity | Exhibits high binding affinity to target proteins involved in oncogenesis. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Inhibition of BCL6 : A study demonstrated that 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol effectively inhibits BCL6 in vitro, leading to reduced cell viability in lymphoma cell lines .
- Antiproliferative Activity : In another research effort, the compound was tested against various cancer cell lines, revealing IC50 values indicating potent antiproliferative effects at low concentrations .
- Molecular Docking Studies : Computational studies have suggested favorable docking poses for 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol within the active site of BCL6, supporting experimental findings regarding its inhibitory capabilities .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methylpyrimidin-4(3H)-one | Structure | Lacks piperidine moiety; primarily studied for basic pyrimidine properties. |
| Piperidinyl-pyrimidines | Structure | Contains piperidine; varies in substitution patterns affecting biological activity. |
| 2-Aminopyrimidines | Structure | Amino group at position 2; different pharmacological profiles compared to hydroxypyrimidines. |
The combination of the methylbutyl side chain and the specific positioning of functional groups in 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol enhances its bioactivity and selectivity against specific targets compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
